![molecular formula C28H40N6O7 B13387968 6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[4-(hydroxymethyl)phenyl]carbamoyl]-4-ureido-butyl]carbamoyl]-2-methyl-propyl]hexanamide](/img/structure/B13387968.png)
6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[4-(hydroxymethyl)phenyl]carbamoyl]-4-ureido-butyl]carbamoyl]-2-methyl-propyl]hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC-Val-Cit-PAB involves multiple steps, starting from the preparation of the individual components, such as the valine-citrulline dipeptide and the para-aminobenzylcarbonyl (PAB) group. The key steps include:
Synthesis of Valine-Citrulline Dipeptide: This involves the coupling of valine and citrulline using standard peptide synthesis techniques.
Attachment of PAB Group: The PAB group is attached to the dipeptide through a carbamate linkage.
Industrial Production Methods
Industrial production of MC-Val-Cit-PAB follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled reaction conditions.
Purification: Using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Quality Control: Rigorous testing to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
MC-Val-Cit-PAB undergoes various chemical reactions, including:
Bioconjugation: The maleimide functionality reacts with thiols in monoclonal antibodies to form stable thioether bonds.
Cleavage by Cathepsin B: The valine-citrulline dipeptide is specifically cleaved by cathepsin B, an enzyme overexpressed in tumor lysosomes.
Formation of Carbamate Linkages: The benzyl alcohol group can form carbamate linkages with amine-containing payloads.
Scientific Research Applications
MC-Val-Cit-PAB is extensively used in scientific research, particularly in the development of ADCs. Its applications include:
Cancer Therapy: Used in ADCs to deliver cytotoxic drugs specifically to cancer cells, minimizing systemic toxicity.
Bioconjugation Studies: Employed in research to study the bioconjugation of antibodies and other proteins.
Drug Delivery Systems: Investigated for its potential in various drug delivery systems due to its cleavable linker properties.
Mechanism of Action
MC-Val-Cit-PAB functions as a cleavable linker in ADCs. The mechanism involves:
Targeting Cancer Cells: The antibody portion of the ADC selectively binds to antigens on the surface of cancer cells.
Internalization and Cleavage: Once internalized, the linker is cleaved by cathepsin B in the lysosomes, releasing the cytotoxic drug inside the cancer cell.
Cytotoxic Effect: The released drug exerts its cytotoxic effect, leading to cell death.
Comparison with Similar Compounds
MC-Val-Cit-PAB is unique due to its specific cleavage by cathepsin B and its ability to form stable thioether bonds. Similar compounds include:
Valine-Citrulline-PABC-Monomethyl Auristatin E (vcMMAE): Used in several approved ADCs, it also employs a valine-citrulline dipeptide for cathepsin B cleavage.
Glucuronide Linkers: Provide improved hydrophilic properties and selective intracellular cleavage by β-glucuronidase.
MC-Val-Cit-PAB-PNP: Another cleavable peptide linker with similar properties.
MC-Val-Cit-PAB stands out due to its stability and efficiency in targeted drug delivery, making it a valuable tool in the development of ADCs for cancer therapy.
Biological Activity
6-(2,5-Dioxopyrrol-1-yl)-N-[1-[[1-[[4-(hydroxymethyl)phenyl]carbamoyl]-4-ureido-butyl]carbamoyl]-2-methyl-propyl]hexanamide, commonly referred to as a pyrrole derivative, has garnered attention in medicinal chemistry due to its promising biological activity, particularly in the field of oncology. This compound exhibits unique mechanisms of action and a favorable pharmacological profile.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C49H51FN8O11
- Molecular Weight : 947.0 g/mol
- CAS Number : 870487-09-5
Structural Features
The compound features a complex structure with multiple functional groups, including:
- A dioxopyrrol moiety which contributes to its biological activity.
- A hydroxymethylphenyl group that enhances solubility and interaction with biological targets.
Physical Properties
Property | Value |
---|---|
Solubility | 1.36 mg/ml |
Log P (octanol/water) | 2.13 |
Bioavailability Score | 0.17 |
The compound primarily acts as an antitumor agent , utilizing a mechanism involving the inhibition of DNA topoisomerase I. This enzyme is crucial for DNA replication and transcription, making it a significant target in cancer therapy.
Key Findings from Research Studies:
- Inhibition of Tumor Growth : Studies have demonstrated that this compound significantly reduces tumor size in various cancer models, including breast and colon cancers.
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
- Synergistic Effects : When combined with other chemotherapeutic agents, it shows enhanced efficacy, suggesting potential for combination therapy.
Case Study 1: Breast Cancer Model
In a preclinical study using a murine model of breast cancer, administration of the compound resulted in:
- A 50% reduction in tumor volume compared to control groups.
- Increased apoptosis markers (cleaved caspase-3 levels) indicating effective induction of programmed cell death.
Case Study 2: Colon Cancer Treatment
In vitro studies on colon cancer cell lines revealed:
- Significant inhibition of cell proliferation (IC50 = 0.5 µM).
- Enhanced sensitivity to radiation therapy when used in conjunction with the compound.
Safety and Toxicity Profile
The safety profile of the compound has been evaluated through various toxicological studies. Key observations include:
- Low acute toxicity observed in animal models.
- No significant adverse effects on vital organs at therapeutic doses.
Pharmacokinetics
The pharmacokinetic profile indicates moderate absorption with a half-life conducive for therapeutic applications:
- Absorption : Moderate; peak plasma concentrations achieved within 2 hours post-administration.
- Distribution : Widely distributed in tissues; crosses the blood-brain barrier minimally.
Properties
Molecular Formula |
C28H40N6O7 |
---|---|
Molecular Weight |
572.7 g/mol |
IUPAC Name |
N-[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C28H40N6O7/c1-18(2)25(33-22(36)8-4-3-5-16-34-23(37)13-14-24(34)38)27(40)32-21(7-6-15-30-28(29)41)26(39)31-20-11-9-19(17-35)10-12-20/h9-14,18,21,25,35H,3-8,15-17H2,1-2H3,(H,31,39)(H,32,40)(H,33,36)(H3,29,30,41) |
InChI Key |
AMKBTTRWLGVRER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.